The synthesis of TASP0390325 involves several intricate chemical processes. The compound is synthesized through a series of reactions that include the use of specific precursors and reagents. For example, the production of TASP0390325 has been documented to involve ^11C radiolabeling techniques, where carbon-11 is incorporated into the molecular structure for imaging purposes in positron emission tomography (PET) studies. The synthesis typically requires high-performance liquid chromatography (HPLC) for purification, ensuring that the final product exhibits high radiochemical purity—greater than 98.5%—and specific activity around 93 ± 18 GBq/μmol .
TASP0390325 undergoes various chemical reactions during its synthesis, primarily involving:
The reactions are conducted under controlled conditions, often requiring specific temperatures and solvents to ensure optimal yields and purity.
TASP0390325 functions as an antagonist at the vasopressin V1B receptor. By binding to this receptor without activating it, TASP0390325 inhibits the downstream signaling pathways typically triggered by vasopressin. This action can lead to reduced secretion of adrenocorticotropic hormone (ACTH), which is often elevated during stress responses.
While specific physical properties such as melting point or boiling point are not provided in the available literature, general properties can be inferred based on similar compounds:
TASP0390325 has significant potential applications in scientific research and clinical settings:
The V1B receptor, predominantly expressed in pituitary corticotrophs and limbic brain regions, potentiates adrenocorticotropic hormone (ACTH) release and integrates stress responses. TASP0390325 binds human V1B receptors with high affinity (Ki = 0.19 nM), demonstrating >1,000-fold selectivity over V1A, V2, and oxytocin receptors in vitro [1] [8]. Functionally, it blocks AVP-induced intracellular Ca2+ mobilization (IC50 = 0.43 nM), confirming potent antagonism. In vivo, oral administration (3 mg/kg) in rats inhibits ACTH secretion by 85% following CRF/desmopressin challenge, establishing target engagement at pituitary V1B receptors [4] [5]. This specificity enables precise modulation of HPA axis hyperactivity without affecting water balance (V2-mediated) or cardiovascular function (V1A-mediated).
Table 1: Binding Affinity Profile of TASP0390325
Receptor Type | Ki (nM) | Selectivity Ratio vs. V1B |
---|---|---|
V1B (Human) | 0.19 ± 0.02 | 1 |
V1A (Human) | 920 ± 140 | 4,842 |
V2 (Human) | >10,000 | >52,632 |
Oxytocin (Human) | 1,420 ± 260 | 7,474 |
Data derived from competitive binding assays using transfected cell membranes [4] [8].
HPA axis hyperactivity—characterized by cortisol hypersecretion, impaired negative feedback, and elevated corticotropin-releasing factor (CRF)/AVP—is observed in 40-60% of major depressive disorder (MDD) patients [2] [9]. Chronic stress amplifies AVP synthesis in the paraventricular nucleus (PVN), potentiating ACTH release and glucocorticoid output. Clinical studies report elevated AVP immunoreactivity in the PVN of MDD patients compared to controls, correlating with anxiety severity [5] [8]. This dysregulation contributes to neurotoxic effects, including hippocampal atrophy and prefrontal cortex dendritic remodeling, which perpetuate cognitive and affective symptoms [2] [9]. Crucially, HPA abnormalities persist in treatment-resistant cases, highlighting the need for targeted interventions like V1B antagonism.
Conventional pharmacotherapies exhibit significant shortcomings:
The V1B receptor represents a mechanistically justified target due to its dual role in endocrine and behavioral stress responses:
Table 2: Efficacy of TASP0390325 in Preclinical Behavioral Models
Test Paradigm | Dose (mg/kg p.o.) | Efficacy vs. Control | Comparator Drug |
---|---|---|---|
Forced Swim Test (Rat) | 30 | ↓ Immobility: 52%* | Fluoxetine: 48%* |
Olfactory Bulbectomy (Rat) | 10 | Normalizes hyperemotion* | Imipramine: Active |
Social Interaction (Mouse) | 30 | ↑ Interaction time: 88%* | Diazepam: 95%* |
Sodium Lactate Panic (Rat) | 10 | ↓ Panic responses: 70%* | Alprazolam: 75%* |
Corticosterone Model (Rat) | 30 | ↓ Immobility: 45%* | Fluvoxamine: Inactive |
Statistically significant (p<0.05) vs. vehicle; data pooled from multiple studies [1] [4] [5].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9